molecular formula C14H12N4O B14113871 2-Amino-6-(2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 1184914-61-1

2-Amino-6-(2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B14113871
CAS No.: 1184914-61-1
M. Wt: 252.27 g/mol
InChI Key: FNELRGVUXMQZQS-UHFFFAOYSA-N
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Description

2-Amino-6-(2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrido[2,3-d]pyrimidine family, which is known for its potential biological activities, including kinase inhibition and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the Knoevenagel condensation, followed by cyclization. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride yields (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can be further processed to obtain the desired pyrido[2,3-d]pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation and cyclization reactions, optimized for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2-Amino-6-(2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-(2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one primarily involves the inhibition of tyrosine kinases. These enzymes catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins, a critical step in many signaling pathways. By inhibiting these kinases, the compound can disrupt cell signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-(2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which enhances its ability to selectively inhibit a broad range of kinases. This selectivity makes it a promising candidate for the development of targeted therapies for various diseases .

Properties

CAS No.

1184914-61-1

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

2-amino-6-(2-methylphenyl)-8H-pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C14H12N4O/c1-8-4-2-3-5-10(8)11-6-9-7-16-14(15)18-12(9)17-13(11)19/h2-7H,1H3,(H3,15,16,17,18,19)

InChI Key

FNELRGVUXMQZQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC3=CN=C(N=C3NC2=O)N

Origin of Product

United States

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